molecular formula C18H17NO3S B2391022 3-(4-Ethylphenyl)sulfonyl-1-methylquinolin-4-one CAS No. 899215-09-9

3-(4-Ethylphenyl)sulfonyl-1-methylquinolin-4-one

Cat. No.: B2391022
CAS No.: 899215-09-9
M. Wt: 327.4
InChI Key: PTPCXAZRSQETTD-UHFFFAOYSA-N
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Description

3-(4-Ethylphenyl)sulfonyl-1-methylquinolin-4-one is a chemical compound belonging to the quinoline family. This compound is characterized by the presence of a sulfonyl group attached to a quinoline ring, which is further substituted with an ethylphenyl group. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylphenyl)sulfonyl-1-methylquinolin-4-one can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial in scaling up the synthesis process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylphenyl)sulfonyl-1-methylquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce sulfides.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Ethylphenyl)sulfonyl-1-methylquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Ethoxyphenyl)sulfonyl-1-methylquinolin-4-one
  • 3-(4-Methylphenyl)sulfonyl-1-methylquinolin-4-one
  • 3-(4-Chlorophenyl)sulfonyl-1-methylquinolin-4-one

Uniqueness

3-(4-Ethylphenyl)sulfonyl-1-methylquinolin-4-one is unique due to the presence of the ethylphenyl group, which can influence its chemical reactivity and biological activity. This compound’s specific substitution pattern may confer distinct properties compared to other similar quinoline derivatives.

Properties

IUPAC Name

3-(4-ethylphenyl)sulfonyl-1-methylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S/c1-3-13-8-10-14(11-9-13)23(21,22)17-12-19(2)16-7-5-4-6-15(16)18(17)20/h4-12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPCXAZRSQETTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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